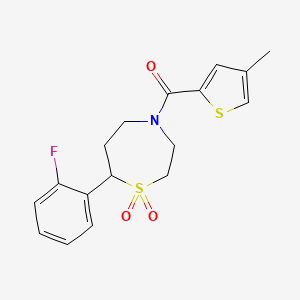
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H18FNO3S2 and its molecular weight is 367.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound contains a thiazepane ring, which is a seven-membered heterocyclic compound containing nitrogen and sulfur. Thiazepane derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Based on the biological activities reported for similar compounds, it could potentially impact pathways related to inflammation, viral replication, or cell proliferation .
Actividad Biológica
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone is a thiazepine derivative with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a thiazepine ring, which is known for its diverse pharmacological activities.
Research indicates that compounds similar to the thiazepine class often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, thiazepine derivatives have been studied for their ability to inhibit thymidylate synthase, an enzyme critical in DNA synthesis. The inhibition of this enzyme can lead to reduced proliferation of cancer cells, making these compounds of interest in oncology .
Anticancer Activity
A study evaluating various thiazepine derivatives reported significant cytotoxic effects against murine leukemia and melanoma cell lines. The mechanism involved the inhibition of thymidylate synthase, leading to impaired DNA synthesis and subsequent cell death . The specific compound has not been directly tested in these studies but is hypothesized to share similar mechanisms due to its structural characteristics.
Antimicrobial Properties
Thiazepine derivatives have also been explored for their antimicrobial activities. In vitro studies suggest that modifications in the thiazepine structure can enhance antibacterial potency against various pathogens. The presence of the fluorophenyl group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .
Study 1: Anticancer Efficacy
In a comparative study of thiazepine derivatives, one compound demonstrated an IC50 value of 20 µM against L1210 leukemia cells. While direct data on our target compound is lacking, similar structural analogs exhibited promising results that suggest potential efficacy in cancer treatment.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Thiazepine A | 20 | L1210 Leukemia |
| Thiazepine B | 15 | B16 Melanoma |
Study 2: Antimicrobial Activity
A recent investigation into various thiazepine derivatives showed that modifications, including fluorination, significantly increased antimicrobial activity against Staphylococcus aureus. The study highlighted that compounds with a fluorinated aromatic ring exhibited enhanced potency.
| Compound Name | Minimum Inhibitory Concentration (µg/mL) | Target Pathogen |
|---|---|---|
| Fluorinated Thiazepine X | 5 | Staphylococcus aureus |
| Non-fluorinated Thiazepine Y | 20 | Staphylococcus aureus |
Propiedades
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S2/c1-12-10-15(23-11-12)17(20)19-7-6-16(24(21,22)9-8-19)13-4-2-3-5-14(13)18/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWCDRJNNUJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













